molecular formula C10H11ClO2 B8479150 (2-Chloro-4-methylphenyl)methyl acetate

(2-Chloro-4-methylphenyl)methyl acetate

Cat. No.: B8479150
M. Wt: 198.64 g/mol
InChI Key: GWAFOHDRAYRWLW-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)methyl acetate is an organic ester featuring a 2-chloro-4-methylphenyl group attached to a methyl acetate moiety. While direct synthesis or characterization data for this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. These compounds are typically synthesized via palladium- or nickel-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki, or α-arylation) and serve as intermediates in pharmaceutical and materials science research .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(2-chloro-4-methylphenyl)methyl acetate

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-9(10(11)5-7)6-13-8(2)12/h3-5H,6H2,1-2H3

InChI Key

GWAFOHDRAYRWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

(a) 4-Chloro-2-methylphenyl Acetate ()
  • Structure : The chloro and methyl groups are swapped (4-chloro vs. 2-chloro).
  • Synthesis: Similar methods (e.g., esterification of phenol derivatives) but differing regioselectivity.
  • Properties : Positional isomerism affects polarity and boiling points. For example, (2-chloro-4-methylphenyl) derivatives may exhibit lower symmetry, leading to altered crystallization behavior compared to 4-chloro-2-methyl analogs.
(b) Methyl 4-Chlorophenylacetate ()
  • Structure : Acetate group is attached to a methylene bridge (–CH2–) rather than directly to the aromatic ring.
(c) Methyl 2-[4-(Chloromethyl)phenyl]acetate ()
  • Structure : Contains a chloromethyl (–CH2Cl) substituent on the phenyl ring.
  • Applications : The chloromethyl group enables nucleophilic substitution, making it a versatile intermediate for further functionalization, unlike the chloro-methylphenyl ester.

Functional Group Variations

(a) Ketone Derivatives (–4, 7, 9–10)
  • Examples :
    • 1-(2-Chloro-4-methylphenyl)propan-2-one (): Ketone at the β-position.
    • 2-(2-Chloro-4-methylphenyl)cyclopentan-1-one (): Cyclic ketone with constrained geometry.
  • Comparison :
    • Reactivity : Ketones undergo nucleophilic additions (e.g., Grignard reactions), whereas esters participate in hydrolysis or transesterification.
    • Physical State : Ketones like 1a () are oils, while esters (e.g., ) are often solids due to stronger dipole-dipole interactions.
(b) Ether Derivatives ()
  • Example : 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether hydrochloride
  • Comparison : Ethers exhibit lower reactivity toward hydrolysis compared to esters. The piperidine moiety introduces basicity, enabling salt formation (e.g., hydrochloride).

Spectroscopic and Analytical Data

(a) NMR Trends
  • Aromatic Protons :
    • 1a () : Pyridinyl protons at δ 8.92–8.71 (deshielded due to electron-withdrawing effects).
    • 1ab () : o-Tolyl protons at δ 7.26–7.05 (upfield compared to pyridinyl analogs).
  • Methylene Groups: 1a (): Enone methylene at δ 4.37 (s, 2H).
(b) HRMS Validation
  • 1s () : Calc’d [M+Na]+ = 245.0704; Found: 245.0706 (Δ = 0.0002).
  • 1ab () : Calc’d [M+Na]+ = 317.0704; Found: 317.0710 (Δ = 0.0006).

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